molecular formula C11H15NO4 B11782312 Methyl 3-(cyclohexyloxy)isoxazole-5-carboxylate

Methyl 3-(cyclohexyloxy)isoxazole-5-carboxylate

Cat. No.: B11782312
M. Wt: 225.24 g/mol
InChI Key: LAGVSFKRKXZBHO-UHFFFAOYSA-N
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Description

Methyl 3-(cyclohexyloxy)isoxazole-5-carboxylate (CAS 1713589-78-6) is a chemical compound supplied for research and development purposes. This compound features an isoxazole core, a privileged structure in medicinal chemistry known for its diverse biological activities . It has a molecular formula of C11H15NO4 and a molecular weight of 225.24 g/mol . The isoxazole ring system is a significant pharmacophore in pharmaceutical development. Compounds containing this structure have been investigated for a broad spectrum of pharmacological activities, including potential use as immunosuppressive, anti-inflammatory, anticancer, and antimicrobial agents . Specifically, certain isoxazole derivatives have demonstrated immunosuppressive effects by inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs) and inducing a pro-apoptotic pathway in cell models, as highlighted in recent scientific literature . As a derivative with a cyclohexyloxy substitution, this compound serves as a versatile synthetic intermediate for researchers exploring structure-activity relationships in drug discovery projects. This product is intended for research applications in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet for detailed handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

methyl 3-cyclohexyloxy-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C11H15NO4/c1-14-11(13)9-7-10(12-16-9)15-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3

InChI Key

LAGVSFKRKXZBHO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NO1)OC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(cyclohexyloxy)isoxazole-5-carboxylate typically involves the cyclization of intermediate compounds. One common method involves the reaction of hydroxylamine hydrochloride (NH2OH·HCl) with a suitable precursor in refluxing methanol for 2-3 hours . This reaction yields the desired isoxazole compound, which can then be further modified to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyclohexyloxy)isoxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Methyl 3-(cyclohexyloxy)isoxazole-5-carboxylate and its derivatives have been investigated for their biological properties, particularly their anticancer activities. Isoxazole compounds are known for their ability to interact with biological targets, making them valuable in drug discovery.

Anticancer Properties

Research has demonstrated that isoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain isoxazole compounds can inhibit cell proliferation in ovarian cancer (OVCAR-3), breast cancer (MCF-7), and colon cancer (HCT116) cell lines, with IC50 values indicating their potency .

A notable study synthesized a series of isoxazole derivatives that were evaluated for their cytotoxicity using the sulforhodamine B assay. The results indicated that some derivatives had IC50 values ranging from 0.7 to 35.2 µM, showcasing varying degrees of effectiveness against different cancer types .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from simpler isoxazole precursors. One common approach includes the reaction of cyclohexanol with isoxazole-5-carboxylic acid derivatives under acidic or basic conditions to form the desired ester .

Reaction Pathway

The general synthetic pathway can be summarized as follows:

  • Formation of Isoxazole Ring : The initial step often involves the condensation of appropriate aldehydes with hydrazines to form the isoxazole structure.
  • Esterification : The carboxylic acid derivative undergoes esterification with cyclohexanol in the presence of a catalyst to yield this compound.

Therapeutic Potential

The therapeutic potential of this compound extends beyond anticancer applications. Its structural similarity to other bioactive compounds suggests possible roles in treating inflammatory diseases and neurodegenerative disorders.

Inflammation and Neurodegeneration

Isoxazoles have been explored for their anti-inflammatory properties, particularly through their interaction with cyclooxygenase enzymes (COX). Inhibition of COX-1 has been linked to reduced inflammation and pain relief, making these compounds candidates for further investigation in inflammatory disease models .

Summary of Findings

Application AreaFindings
Anticancer ActivitySignificant cytotoxicity against OVCAR-3, MCF-7, and HCT116 cell lines with IC50 values ranging from 0.7 to 35.2 µM
Synthetic MethodologyMulti-step synthesis involving condensation reactions followed by esterification
Therapeutic PotentialPossible applications in treating inflammation and neurodegenerative diseases through COX inhibition

Case Studies

Several case studies have documented the synthesis and evaluation of isoxazole derivatives, including this compound:

  • Case Study 1 : A study focused on synthesizing a series of isoxazoles linked to various aromatic systems and evaluating their cytotoxicity against multiple cancer cell lines. The results highlighted specific structural features that enhanced anticancer activity .
  • Case Study 2 : Another investigation explored the pharmacological profiles of isoxazole derivatives in inflammatory models, demonstrating their potential as anti-inflammatory agents through COX inhibition mechanisms .

Mechanism of Action

The mechanism of action of Methyl 3-(cyclohexyloxy)isoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at the 3-position of the isoxazole ring significantly influences molecular conformation, solubility, and biological interactions. Below is a detailed comparison:

Table 1: Substituent Comparison and Key Properties
Compound Name Substituent at 3-Position Molecular Weight (g/mol) Key Properties/Findings Reference
Methyl 3-(cyclohexyloxy)isoxazole-5-carboxylate Cyclohexyloxy 239.27* High lipophilicity; steric bulk may limit metabolic degradation .
Methyl 3-phenylisoxazole-5-carboxylate Phenyl 203.19 Dihedral angle: 19.79°; forms C–H⋯O hydrogen bonds in crystal lattice .
Methyl 3-methoxyisoxazole-5-carboxylate Methoxy 157.14 Synthesized via alkylation (66% yield); lower steric hindrance .
Methyl 3-(benzyloxy)isoxazole-5-carboxylate Benzyloxy 233.23 Used as a precursor in antibiotic synthesis; aromatic group enhances π-π interactions .
Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate 4-Methoxyphenyl 261.27 Ethyl ester increases metabolic stability compared to methyl ester .
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate Methoxy (4-amino at 4-position) 186.15 Amino group introduces hydrogen-bonding capability; potential for kinase inhibition .

*Calculated based on formula C12H17NO4.

Biological Activity

Methyl 3-(cyclohexyloxy)isoxazole-5-carboxylate is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound can be described by the following chemical structure:

  • Molecular Formula: C11_{11}H13_{13}N1_{1}O4_{4}
  • Molecular Weight: 225.23 g/mol

This compound features a five-membered isoxazole ring, which is known for its role in various pharmacological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may act as an enzyme inhibitor or receptor modulator, affecting various signaling pathways and leading to significant biological effects.

Enzyme Inhibition

Research indicates that compounds within the isoxazole family can inhibit enzymes involved in critical metabolic pathways. For instance, studies have shown that certain isoxazole derivatives exhibit inhibitory effects on xanthine oxidase (XO), which is crucial for uric acid production. This suggests potential applications in treating conditions like gout and hyperuricemia .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound and related compounds. For example, derivatives of isoxazole have been evaluated for their cytotoxic effects against various cancer cell lines, including breast (MCF7), colon (HCT116), and liver (Huh7) cancer cells.

Table 1: Cytotoxic Activity of Isoxazole Derivatives

CompoundCell LineIC50_{50} (µM)Mechanism
5aHuh72.3Cell cycle arrest
5rMCF717.9Apoptosis induction
5tHCT116>40Selective toxicity

These findings indicate that this compound may induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Neuroprotective Effects

Isoxazoles have also been investigated for neuroprotective properties. Studies suggest that certain derivatives can protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's .

Case Studies

  • Study on Anticancer Activity: A study evaluated a series of isoxazole derivatives against various cancer cell lines using the sulforhodamine B assay. The results demonstrated that several compounds exhibited significant cytotoxicity with IC50_{50} values ranging from 2.3 µM to >40 µM, indicating selective activity towards cancer cells compared to normal cells .
  • Neuroprotective Study: Another investigation focused on the neuroprotective effects of isoxazole derivatives in models of oxidative stress-induced neuronal damage. The results showed that these compounds could significantly reduce cell death and preserve neuronal function .

Q & A

Q. What are the standard synthetic routes for Methyl 3-(cyclohexyloxy)isoxazole-5-carboxylate, and how can reaction conditions be optimized?

Q. How is this compound characterized structurally?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions (e.g., cyclohexyloxy protons at δ 3.5–4.5 ppm, isoxazole C=O at ~160 ppm). X-ray crystallography resolves bond lengths (e.g., C–O bond ~1.36 Å) and dihedral angles to confirm stereoelectronic effects . High-resolution mass spectrometry (HRMS) validates molecular weight (calc. for C₁₂H₁₅NO₄: 261.23 g/mol).

Q. What purification techniques are effective for this compound?

  • Methodological Answer :
  • Column chromatography with silica gel and gradients of ethyl acetate/hexane (10–50%) removes unreacted precursors.
  • Recrystallization from ethanol/water mixtures enhances purity (>95%) .
  • HPLC (C18 column, acetonitrile/water mobile phase) is used for chiral resolution if stereoisomers form .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Storage : In airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for this compound?

  • Methodological Answer :
  • Variable Temperature NMR : Resolves dynamic effects (e.g., cyclohexyl ring puckering) causing signal splitting .
  • COSY/HSQC experiments : Assign overlapping proton/carbon signals (e.g., isoxazole C-5 vs. ester carbonyl) .
  • DFT calculations : Compare computed vs. experimental spectra to validate assignments .

Q. What strategies improve yield in large-scale synthesis?

  • Methodological Answer :
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 2h vs. 18h) and improves energy efficiency .
  • Flow chemistry : Enables continuous production with >90% conversion by optimizing residence time and mixing .
  • Catalyst screening : Pd/C or CuI enhances coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .

Q. How does the cyclohexyloxy group influence biological activity compared to other substituents?

  • Methodological Answer :
  • SAR Studies : Compare IC₅₀ values against analogs (e.g., phenyl, bromophenyl). The cyclohexyloxy group enhances lipophilicity (logP ~2.5), improving membrane permeability .
  • Enzyme assays : Test inhibition of COX-2 or kinases (e.g., EGFR) to quantify potency shifts .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Simulate binding to PD-1/PD-L1 proteins (docking score ≤−8.0 kcal/mol suggests strong interactions) .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • Pharmacophore modeling : Identify critical H-bond acceptors (e.g., isoxazole oxygen) and hydrophobic regions .

Data Contradictions and Resolution

Q. Why do reported yields vary (35–92%) for similar isoxazole derivatives?

  • Analysis :
  • Side reactions : Bromine or iodine substituents may undergo unintended elimination, reducing yields .
  • Purification losses : Polar esters adsorb strongly to silica, requiring optimized eluents .
  • Solution : Use scavengers (e.g., molecular sieves) to trap byproducts and switch to RP-18 silica for chromatography .

Q. How to address discrepancies in biological activity across studies?

  • Analysis :
  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC₅₀ vs. EC₅₀) .
  • Metabolic stability : Cyclohexyloxy may increase resistance to CYP450 degradation compared to methoxy groups .
  • Solution : Standardize assays (e.g., MTT for cytotoxicity) and include positive controls (e.g., doxorubicin) .

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